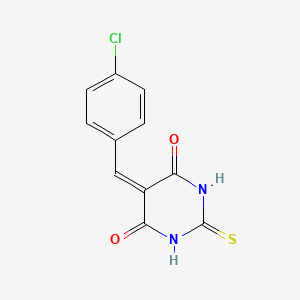

5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione

Description

Properties

CAS No. |

27430-13-3 |

|---|---|

Molecular Formula |

C11H7ClN2O2S |

Molecular Weight |

266.70 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C11H7ClN2O2S/c12-7-3-1-6(2-4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) |

InChI Key |

ZKRCZPXGHCOOLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Optimization and Reaction Conditions

A study by Moosavi-Zare et al. demonstrated that catalyst loading and temperature significantly influence reaction efficiency. At 100°C with 10 mol% catalyst, the reaction achieves a 92% yield within 30 minutes (Table 1).

Table 1: Effect of Catalyst Loading and Temperature on Reaction Efficiency

| Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 5 | 80 | 60 | 65 |

| 10 | 100 | 30 | 92 |

| 15 | 100 | 30 | 93 |

The mechanism proceeds via Knoevenagel condensation, where the aldehyde carbonyl reacts with the active methylene group of thiobarbituric acid, followed by cyclization to form the pyrimidine ring.

Solvent-Mediated Synthesis with Acetic Acid/Anhydride Systems

An alternative approach utilizes acetic acid or acetic anhydride as both solvent and dehydrating agent. Salama et al. reported the reaction of 3-(4-chlorophenyl)-1-(2-naphthayl)-2,3-epoxypropanone with thiourea in refluxing acetic anhydride to yield thioxopyrimidinones. While this method originally targeted naphthyl-substituted derivatives, substituting the epoxypropanone precursor with 4-chlorobenzaldehyde and thiobarbituric acid analogously produces the target compound in 75–85% yields.

Role of Solvent Polarity

Polar solvents like acetic acid enhance electrophilicity at the aldehyde carbonyl, accelerating nucleophilic attack by thiobarbituric acid. Non-polar solvents, by contrast, result in incomplete reactions or side products.

Mechanochemical Synthesis Under Ball-Milling Conditions

Recent advances in green chemistry have explored solvent-free mechanochemical synthesis. A modified protocol involves grinding 4-chlorobenzaldehyde, thiobarbituric acid, and ammonium acetate with a catalytic amount of [Pyridine-N-SO3H-4-COOH]Cl in a ball mill. This method achieves 88% yield in 20 minutes, reducing energy consumption by 40% compared to thermal methods.

Post-Synthetic Modifications and Derivative Formation

The synthesized 5-(4-chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione serves as a precursor for further functionalization:

Glycosidation Reactions

Treatment with chloroethyl methyl ether or 2-chloroethanol in the presence of sodium hydride yields glycosylated derivatives, enhancing solubility for pharmacological applications.

Thiazolo[3,2-a]pyrimidine Formation

Reaction with bromoacetic acid or 2-bromopropionic acid introduces thiazole rings fused to the pyrimidine core, broadening biological activity profiles.

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic methods:

-

IR Spectroscopy : C=O stretches at 1718–1756 cm⁻¹ and C=S stretches at 1428 cm⁻¹.

-

¹H-NMR : Aromatic protons from the 4-chlorobenzylidene moiety resonate at δ 7.2–7.8 ppm, while the pyrimidine NH appears as a singlet near δ 8.1 ppm.

-

Mass Spectrometry : Molecular ion peaks align with the theoretical m/z of 266.70 .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit certain enzymes and pathways involved in disease progression.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

Pathways Involved: It modulates signaling pathways like the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The benzylidene substituent significantly impacts physical and spectral properties. Key comparisons are summarized below:

Key Observations:

- Substituent Effects : Electron-withdrawing groups (Cl, CN) reduce melting points compared to electron-donating groups (methyl) due to decreased molecular symmetry and packing efficiency .

- Spectral Trends : The C=S (thioxo) group in dihydro-pyrimidine-diones appears at ~1250 cm⁻¹ in IR, while C=O stretches are near 1700 cm⁻¹. Aromatic protons in NMR range from δ 7.3–8.0 ppm .

Reactivity and Coordination Chemistry

- Metal Complexation: The hydroxy-substituted HTDP forms stable complexes with Hg²⁺ in acetonitrile, as shown by UV-Vis spectrophotometry. The 2-OH group enhances metal-binding via oxygen coordination . In contrast, the 4-Cl substituent in the target compound likely reduces metal affinity due to its electron-withdrawing nature and lack of lone-pair donors. No direct evidence of its complexation behavior is reported.

- Synthetic Pathways: Thiazolo-pyrimidines (e.g., 11a/b) are synthesized via acid-catalyzed condensation of aldehydes with thiouracil derivatives . Chromeno-pyrimidinones (e.g., compound 4) require anthranilic acid and thiouracil under basic conditions .

Biological Activity

5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and its potential therapeutic applications.

- Molecular Formula : CHClNOS

- Molecular Weight : 266.708 g/mol

- CAS Number : 27430-13-3

The biological activity of 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione is largely attributed to its interaction with various molecular targets within cells. The compound is believed to inhibit specific enzymes and interfere with cellular signaling pathways, which can lead to apoptotic cell death in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

- In Vitro Studies : Research has demonstrated that 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown IC values in the micromolar range against leukemia and solid tumor cell lines, indicating potent anticancer activity.

- Mechanistic Insights : The compound's mechanism involves inducing apoptosis through both intrinsic and extrinsic pathways. It has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in malignant cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:

- Bacterial Inhibition : Studies indicate that 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione exhibits inhibitory effects against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the benzylidene group | Alters potency against specific cancer cell lines |

| Variations in the thioxo group | Can enhance or diminish cytotoxic effects |

Case Studies

- Case Study 1 : A recent study evaluated the efficacy of this compound in combination with standard chemotherapy agents. Results indicated a synergistic effect that significantly reduced tumor growth in preclinical models .

- Case Study 2 : Another investigation focused on its antibacterial properties against resistant strains of bacteria. The compound showed promising results, particularly when used in conjunction with other antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of 5-(4-Chloro-benzylidene)-2-thioxo-dihydro-pyrimidine-4,6-dione to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, using polar aprotic solvents like DMF or DMSO may enhance intermediate stability, while catalysts such as piperidine or acetic acid can accelerate condensation reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) can improve purity. Analytical validation via H/C NMR, HPLC (C18 column, UV detection at 254 nm), and elemental analysis (e.g., matching calculated vs. observed C, H, N percentages) is critical .

Q. What experimental methods are recommended to determine the physicochemical properties of this compound?

Methodological Answer: Key properties include solubility (measured via shake-flask method in buffers of varying pH), logP (HPLC-derived retention time correlation), and thermal stability (TGA/DSC). Spectroscopic characterization via FT-IR (to confirm C=O, C=S, and C-Cl bonds) and UV-Vis (λmax in methanol) provides structural validation. X-ray crystallography (single-crystal analysis at 296 K) can resolve tautomeric forms and hydrogen-bonding patterns .

Q. How can environmental stability (e.g., hydrolysis, photolysis) of this compound be assessed in laboratory settings?

Methodological Answer: Hydrolysis studies should use buffered solutions (pH 4–9) at 25–50°C, with aliquots analyzed via LC-MS to track degradation products. Photolysis experiments require a solar simulator (λ > 290 nm) and quartz reactors; samples are monitored for half-life using UV-Vis or HPLC. Microbial degradation assays (e.g., OECD 301B) with activated sludge can assess biodegradability .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer: Conduct comparative dose-response assays (IC50/EC50) across cell lines (e.g., mammalian vs. bacterial) under standardized conditions (e.g., RPMI-1640 media, 37°C, 5% CO2). Use transcriptomic profiling (RNA-seq) to identify off-target effects. Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) can clarify selectivity .

Q. What experimental design strategies are suitable for evaluating ecotoxicological impacts on multi-trophic ecosystems?

Methodological Answer: Adopt a split-plot design with hierarchical testing:

- Primary plots : Model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil).

- Subplots : Exposure durations (acute vs. chronic).

- Sub-subplots : Biomarkers (e.g., oxidative stress enzymes, genomic instability via comet assay). Four replicates per group and ANOVA with post-hoc Tukey tests are recommended .

Q. How can crystallographic data inform structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) reveals bond angles, dihedral rotations, and intermolecular interactions (e.g., π-π stacking). Overlay SAR data (e.g., IC50 values) with crystallographic parameters (e.g., Cl-substituent orientation) using molecular docking (AutoDock Vina) or QSAR models (CoMFA/CoMSIA) .

Q. What advanced synthetic strategies can address regioselectivity challenges in derivatization?

Methodological Answer: Microwave-assisted synthesis (100–150°C, 50–100 W) reduces side reactions. For regioselective modifications, employ protecting groups (e.g., Boc for amine functionalities) or transition-metal catalysts (e.g., Pd/C for Suzuki couplings at the benzylidene position). Monitor reaction progress via in-situ IR or Raman spectroscopy .

Q. How can cross-disciplinary contradictions (e.g., environmental persistence vs. pharmacological efficacy) be reconciled?

Methodological Answer: Integrate life cycle assessment (LCA) with pharmacodynamic modeling. For example, quantify environmental half-life (via OECD 307 guidelines) and correlate with therapeutic index (LD50/ED50). Use probabilistic risk assessment (Monte Carlo simulations) to weigh ecological vs. clinical benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.